molecular formula C11H16FN B15224065 1-(3-Fluoro-5-methylphenyl)-2-methylpropan-1-amine

1-(3-Fluoro-5-methylphenyl)-2-methylpropan-1-amine

Cat. No.: B15224065
M. Wt: 181.25 g/mol
InChI Key: JRQRCIWAAJQISW-UHFFFAOYSA-N
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Description

1-(3-Fluoro-5-methylphenyl)-2-methylpropan-1-amine is an organic compound that belongs to the class of phenylalkylamines. This compound features a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a propan-1-amine structure. The presence of the fluorine atom and the methyl group on the phenyl ring can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-5-methylphenyl)-2-methylpropan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 3-fluoro-5-methylbenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Alkylation: The resulting amine is alkylated with 2-bromopropane under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-5-methylphenyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-Fluoro-5-methylphenyl)-2-methylpropan-1-amine has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-methylphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the methyl group on the phenyl ring can enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-1-amine
  • 1-(3-Fluoro-2-methylphenyl)-2-methylpropan-1-amine
  • 1-(3-Fluoro-5-ethylphenyl)-2-methylpropan-1-amine

Uniqueness

1-(3-Fluoro-5-methylphenyl)-2-methylpropan-1-amine is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring. This unique structure can result in distinct chemical properties and biological activities compared to its analogs.

Properties

Molecular Formula

C11H16FN

Molecular Weight

181.25 g/mol

IUPAC Name

1-(3-fluoro-5-methylphenyl)-2-methylpropan-1-amine

InChI

InChI=1S/C11H16FN/c1-7(2)11(13)9-4-8(3)5-10(12)6-9/h4-7,11H,13H2,1-3H3

InChI Key

JRQRCIWAAJQISW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)C(C(C)C)N

Origin of Product

United States

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